Bis(pentafluorophenyl)hydroxyphosphine

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of phosphinous acid chemistry, which began gaining attention in the mid-20th century. The early work in this field was dominated by attempts to synthesize stable phosphinous acids, compounds with the general formula R₂POH, where phosphorus exists in the oxidation state III. The discovery that most phosphinous acids rapidly convert to their corresponding phosphine oxides through tautomerization presented significant challenges to researchers attempting to isolate and characterize these compounds.

A pivotal moment in phosphinous acid chemistry occurred in 1960 when Burg and Griffiths successfully prepared bis(trifluoromethyl)phosphinous acid, (CF₃)₂POH, marking the first example of a stable phosphinous acid. This breakthrough demonstrated that electron-withdrawing substituents could significantly stabilize the phosphinous acid tautomer, establishing the foundation for subsequent developments in fluorinated phosphinous acid chemistry. The synthesis involved several steps starting from phosphorus trichloride, highlighting the complexity involved in preparing these specialized compounds.

The development of this compound built upon these early discoveries, with researchers recognizing that pentafluorophenyl groups could provide even greater stabilization than trifluoromethyl substituents. The compound emerged from systematic investigations into the effects of different fluorinated aromatic systems on phosphinous acid stability, representing a significant advancement in the field's understanding of electronic effects on phosphorus-containing functional groups.

Position in Organophosphorus Chemistry

This compound occupies a unique position within organophosphorus chemistry, representing a rare example of a stable phosphinous acid that resists the typical tautomerization to phosphine oxide forms that plague most compounds in this class. Phosphinous acids are characterized by their pyramidal structure with phosphorus in the oxidation state III, distinguishing them from the more common pentavalent phosphine oxides. The equilibrium between phosphinous acids and their corresponding phosphine oxides depends critically on the electronic properties of the substituents attached to phosphorus.

The compound represents a significant departure from conventional organophosphorus chemistry in several key aspects. First, the presence of pentafluorophenyl groups creates an unusually electron-deficient environment around the phosphorus center, which stabilizes the trivalent oxidation state and prevents the typical oxidation to phosphine oxide forms. This electronic stabilization is crucial for maintaining the phosphinous acid structure under ambient conditions, unlike most other organophosphorus compounds that readily oxidize in air.

Furthermore, this compound demonstrates the importance of fluorine substitution in modifying the fundamental properties of organophosphorus compounds. The pentafluorophenyl groups not only provide electronic stabilization but also introduce unique steric and conformational effects that influence the compound's reactivity patterns. This positioning within organophosphorus chemistry has made the compound particularly valuable for understanding structure-reactivity relationships in fluorinated phosphorus systems.

The compound also serves as a bridge between traditional phosphine chemistry and emerging areas of fluorinated organometallic chemistry. Its ability to act as both a Lewis acid and a potential ligand in coordination complexes expands the traditional boundaries of phosphinous acid applications, positioning it at the intersection of several important areas of chemical research.

Current Research Landscape and Significance

The current research landscape surrounding this compound reflects its growing importance in multiple areas of chemical science, particularly in synthetic methodology development and catalytic applications. Recent studies have demonstrated the compound's utility in regiospecific addition reactions to activated carbon-carbon double bonds, providing access to previously challenging phosphorylated products. These reactions proceed under mild conditions without requiring external catalysts, highlighting the inherent reactivity of the phosphinous acid functional group.

Contemporary research has revealed that the compound exhibits solvent-dependent tautomeric equilibrium behavior, with the phosphinous acid form predominating in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, while the phosphine oxide form becomes dominant in nonpolar solvents like toluene and chloroform. This solvent-dependent behavior has opened new avenues for controlling reaction selectivity and has implications for the compound's use in diverse chemical environments.

The significance of this compound extends to its role in advancing our understanding of hydrogen bonding in organophosphorus systems. Recent crystallographic and spectroscopic studies have provided detailed insights into the hydrogen bonding patterns formed by the hydroxyl group, revealing complex supramolecular structures that influence both solid-state properties and solution-phase behavior. These studies have particular relevance for developing new materials with controlled hydrogen bonding networks.

Current research has also focused on the compound's potential applications in asymmetric catalysis, where its unique electronic properties and hydrogen bonding capabilities can be exploited to create highly selective catalytic systems. The combination of strong electron-withdrawing pentafluorophenyl groups with the hydrogen bond donor capability of the hydroxyl group creates opportunities for developing bifunctional catalysts that can simultaneously activate both electrophilic and nucleophilic reaction partners.

| Research Area | Key Findings | Significance |

|---|---|---|

| Tautomeric Equilibrium | Solvent-dependent phosphinous acid/phosphine oxide ratio | Controls reactivity and selectivity |

| Addition Reactions | Regiospecific additions to activated alkenes | Efficient synthesis of phosphorylated products |

| Hydrogen Bonding | Complex supramolecular structures in solid state | Influences material properties |

| Catalytic Applications | Potential for bifunctional catalyst development | Enhanced selectivity in asymmetric synthesis |

The contemporary significance of this compound also lies in its contributions to green chemistry initiatives. The compound's ability to mediate reactions under mild conditions without requiring additional catalysts or harsh reaction conditions aligns with current sustainability goals in chemical synthesis. Additionally, the high atom economy achieved in many of its reactions makes it an attractive reagent for environmentally conscious synthetic approaches.

Structure

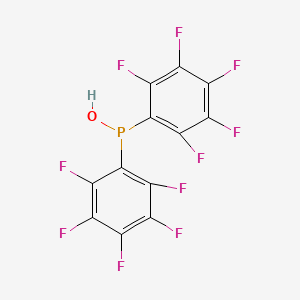

2D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)phosphinous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRBKSOIRNHMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HF10OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Reaction of Pentafluorophenylphosphorus Chloride Derivatives

One common approach involves starting from pentafluorophenyl-substituted phosphorus chlorides, such as bis(pentafluorophenyl)phosphorus dichloride, which undergo nucleophilic substitution and hydrolysis to yield the hydroxyphosphine.

- Step 1: Synthesis of bis(pentafluorophenyl)phosphorus dichloride by reaction of pentafluorophenyl lithium or pentafluorophenyl Grignard reagents with phosphorus trichloride.

- Step 2: Controlled hydrolysis of the dichloride intermediate with water or aqueous acid to substitute one chlorine atom with a hydroxyl group, forming this compound.

This method requires strict control of moisture and temperature to prevent over-hydrolysis to phosphine oxides or other byproducts.

Hydrolysis of Bis(pentafluorophenyl)phosphinous Acid Precursors

Bis(pentafluorophenyl)phosphinous acid can be used as a precursor, which upon mild hydrolysis or oxidation, yields the hydroxyphosphine. This approach benefits from the stability of the phosphinous acid intermediate and allows for selective formation of the hydroxy derivative.

Oxidation of Bis(pentafluorophenyl)phosphines

Another synthetic route involves the oxidation of bis(pentafluorophenyl)phosphines using mild oxidants such as hydrogen peroxide (H2O2) to selectively introduce the hydroxy group at phosphorus.

- This method is advantageous for preparing the hydroxyphosphine oxide derivatives and can be tuned to stop at the hydroxyphosphine stage by controlling the oxidant equivalents and reaction time.

Representative Experimental Procedure (Literature-Inspired)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | React pentafluorophenyl lithium with PCl3 in anhydrous solvent (e.g., THF) at low temperature | Formation of bis(pentafluorophenyl)phosphorus dichloride intermediate |

| 2 | Slowly add water or dilute acid under cooling to hydrolyze one P–Cl bond | Conversion to this compound |

| 3 | Purify by column chromatography under inert atmosphere | Isolated pure this compound |

This procedure must be performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture-induced degradation.

Analytical and Characterization Data Relevant to Preparation

| Technique | Observations/Values | Notes |

|---|---|---|

| ^31P NMR | Chemical shift characteristic of hydroxyphosphine | Confirms phosphorus environment |

| ^19F NMR | Signals corresponding to pentafluorophenyl groups | Confirms integrity of fluorinated rings |

| Mass Spectrometry | Molecular ion peak at m/z ~382 | Matches molecular weight of target compound |

| Elemental Analysis | Consistent with C12HF10OP formula | Confirms purity and composition |

These data are essential for confirming successful preparation and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Hydrolysis of phosphorus dichloride | Pentafluorophenyl lithium + PCl3 | Controlled hydrolysis | Direct, well-established | Requires moisture control |

| Hydrolysis of phosphinous acid | Bis(pentafluorophenyl)phosphinous acid | Mild hydrolysis or oxidation | Mild conditions, selective | Availability of precursor |

| Oxidation of bis(pentafluorophenyl)phosphine | Bis(pentafluorophenyl)phosphine | Controlled oxidation with H2O2 | Simple, tunable oxidation level | Over-oxidation risk |

Research Findings and Notes

- The electron-withdrawing pentafluorophenyl groups stabilize the phosphorus center but also require careful handling to prevent side reactions during hydrolysis or oxidation.

- The choice of solvent (anhydrous THF, hexane) and inert atmosphere is critical to maintain compound integrity.

- Purification typically involves chromatographic techniques under inert conditions to avoid oxidation.

- Recent studies have employed this compound as a precursor in catalytic asymmetric syntheses, highlighting its synthetic utility.

- Crystallographic studies of related complexes confirm the structural features and provide insight into coordination chemistry relevant to the hydroxyphosphine functionality.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)hydroxyphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(pentafluorophenyl)phosphine oxide.

Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Addition: The compound can add to activated carbon-carbon double bonds to form new phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Addition: The addition reactions typically require the presence of a catalyst or specific reaction conditions to proceed efficiently.

Major Products

Oxidation: Bis(pentafluorophenyl)phosphine oxide.

Substitution: Various substituted phosphine derivatives depending on the reagents used.

Addition: New phosphine derivatives with added functional groups.

Scientific Research Applications

Catalytic Applications

1.1 Role as a Ligand in Metal-Catalyzed Reactions

BPHP serves as an effective ligand in metal-catalyzed reactions, enhancing both reaction rates and selectivity. Its Lewis acid-base behavior allows it to stabilize metal centers and facilitate catalytic processes. For instance, studies have shown that BPHP can stabilize rhodium complexes, which are instrumental in catalyzing carbon-carbon bond formations.

1.2 Olefin Metathesis

Research indicates that BPHP's Lewis acidity can be exploited in the development of new catalysts for olefin metathesis—a crucial reaction in polymer synthesis. The compound's ability to activate substrates by accepting electron density makes it a valuable candidate for such catalytic applications.

1.3 Oxidation Reactions

BPHP can undergo oxidation reactions, transforming the hydroxy group into various functional groups. This property can modify its reactivity profile, making it suitable for diverse organic transformations.

Material Science

2.1 Flame Retardant Properties

The presence of fluorine atoms in BPHP contributes to its flame retardant characteristics. When exposed to heat, fluorine's high electronegativity leads to the release of non-flammable hydrogen fluoride gas, which dilutes the concentration of flammable species and disrupts combustion cycles. Consequently, BPHP is being investigated as an additive in flame retardant materials.

2.2 Interaction with Transition Metals

Studies on the interaction between BPHP and transition metals reveal insights into how this compound stabilizes metal centers and affects catalytic activity. Such interactions indicate potential applications in developing advanced materials with specific properties tailored for industrial use .

Biological Applications

3.1 Potential Therapeutic Uses

While research on the biological activity of BPHP is limited, compounds with similar structures have been explored for therapeutic applications. Phosphorus-containing compounds are known for their roles in biological systems, particularly in enzyme catalysis and as signaling molecules. The unique fluorinated structure may impart specific biological properties that warrant further investigation.

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)hydroxyphosphine exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its phosphine and pentafluorophenyl groups. These interactions can involve coordination to metal centers, formation of hydrogen bonds, or participation in redox reactions. The exact pathways and molecular targets vary depending on the specific context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Research Findings and Implications

- Coordination Chemistry : this compound forms stable complexes with late transition metals (e.g., Pt, Pd), but its tendency for P–C cleavage necessitates careful handling in high-temperature reactions .

- Catalysis : In hydroformylation and C–C coupling reactions, its fluorinated groups improve catalyst longevity by reducing oxidative degradation .

- Fluorous Phase Applications : The compound’s solubility in fluorinated solvents enables its use in recyclable catalytic systems, a growing area in green chemistry .

Biological Activity

Bis(pentafluorophenyl)hydroxyphosphine (BPHP) is a phosphine compound characterized by its unique structure, which includes two pentafluorophenyl groups and a hydroxyl group attached to a phosphorus atom. This compound exhibits notable electronic properties and stability, primarily due to the presence of highly electronegative fluorine atoms. The molecular formula of BPHP is C₁₄H₈F₁₀P, highlighting its complexity and potential for various applications, particularly in catalysis and biological systems.

BPHP demonstrates Lewis acid-base behavior , which allows it to act as a Lewis acid by accepting electron pairs from Lewis bases. This property positions BPHP as a candidate for developing new catalysts, particularly in olefin metathesis reactions crucial for polymer synthesis. Furthermore, the fluorinated structure contributes to its flame retardant properties , as the release of non-flammable hydrogen fluoride gas upon heating dilutes flammable species and disrupts combustion cycles.

Biological Activity

Research into the biological activity of BPHP is limited; however, compounds with similar structures have been investigated for their potential therapeutic applications. Phosphorus-containing compounds are known for their roles in biological systems, particularly in enzyme catalysis and signaling pathways. The unique fluorinated structure of BPHP may impart specific biological properties, such as increased lipophilicity or altered metabolic pathways.

The specific mechanism of action for BPHP remains largely unknown due to insufficient research data. However, it is suggested that the compound may undergo oxidation reactions that convert the hydroxy group into other functional groups, thereby modifying its reactivity profile. The presence of pentafluorophenyl groups enhances the electrophilicity of the phosphorus atom, making it an effective reagent in various organic transformations.

Comparative Analysis

To better understand BPHP's position among similar compounds, a comparative analysis is presented in the following table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(pentafluorophenyl)phosphine | Contains three pentafluorophenyl groups | Higher coordination ability due to more ligands |

| Diphenylhydroxyphosphine | Two phenyl groups instead of pentafluorophenyl | Less electronegative; different reactivity |

| Phenylbis(pentafluorophenyl)phosphine | One phenyl and one pentafluorophenyl group | Intermediate properties between phenyl and pentafluoro |

The unique combination of high electronegativity from fluorinated groups and hydroxyl functionality significantly influences BPHP's reactivity and interaction patterns compared to similar compounds.

Case Studies and Applications

While direct studies on BPHP's biological activity are sparse, related research has explored its interactions with transition metals, revealing insights into how it stabilizes metal centers and affects catalytic activity. For instance, studies involving rhodium complexes have shown promising results in catalyzing carbon-carbon bond formations. Additionally, ongoing research aims to explore BPHP's effectiveness in flame retardant formulations and its potential use as a catalyst in various organic reactions.

Q & A

Basic: What are the optimal synthetic routes for Bis(pentafluorophenyl)hydroxyphosphine, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between pentafluorophenyl lithium derivatives and phosphorus precursors (e.g., PCl₃), followed by controlled hydrolysis. To optimize yields, employ statistical Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and reaction time. For example, fractional factorial designs can identify critical parameters, while response surface methodology refines optimal conditions . Monitor intermediates via ³¹P NMR to track phosphine formation and byproducts. Evidence from fluorous phosphine synthesis suggests using anhydrous conditions and inert atmospheres to prevent oxidation .

Basic: How do researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use a combination of:

- X-ray crystallography to resolve bond lengths and angles, particularly the P–O and P–C distances, which inform electronic effects of pentafluorophenyl groups .

- Multinuclear NMR (¹H, ¹⁹F, ³¹P) to assess symmetry and electron-withdrawing effects. For instance, ³¹P chemical shifts >0 ppm indicate partial oxidation, requiring rigorous air-free handling .

- DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and confirm experimental data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to pentafluorophenol handling) .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis).

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using inert materials (e.g., vermiculite) .

- Storage: Under nitrogen at –20°C to prevent degradation .

Advanced: How does this compound function as a ligand in transition-metal catalysis, and what electronic effects dominate its coordination behavior?

Methodological Answer:

The electron-withdrawing pentafluorophenyl groups lower the phosphine’s Lewis basicity, favoring π-backbonding in metal complexes (e.g., Pd or Pt). Investigate via:

- Cyclic Voltammetry (CV) to measure redox potentials of metal-ligand complexes.

- IR Spectroscopy to detect shifts in CO stretching frequencies (e.g., in carbonyl complexes), which correlate with electron-donating capacity .

- Catalytic Screening: Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies (TOF) against less fluorinated analogues .

Advanced: What computational strategies are effective in predicting the reactivity of this compound in novel reaction systems?

Methodological Answer:

- Reaction Path Sampling: Use quantum mechanics/molecular mechanics (QM/MM) to model transition states in hydrolysis or ligand substitution reactions .

- Solvent Effects: Apply COSMO-RS to simulate solvation in fluorophilic media, which is critical for fluorous-phase applications .

- Machine Learning: Train models on existing phosphine reactivity datasets to predict catalytic outcomes (e.g., enantioselectivity) using descriptors like Hammett σₚ values .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare ¹⁹F NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Isotopic Labeling: Use ¹⁸O-labeled hydroxyphosphine to distinguish hydrolysis artifacts in mass spectrometry .

- Crystallographic Validation: Reconcile NMR-derived conformers with solid-state structures to rule out dynamic effects .

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies: Monitor breakdown products (e.g., pentafluorophenol) under varying pH and temperature via LC-MS .

- Microcosm Experiments: Incubate with soil/water samples to track microbial degradation using ³¹P NMR or fluorescence tagging .

- QSAR Modeling: Predict bioaccumulation potential using logP values and fluorinated alkyl chain length as parameters .

Advanced: How can fluorous biphasic systems (FBS) enhance the recyclability of this compound in catalytic applications?

Methodological Answer:

- Partition Coefficient Analysis: Measure solubility in perfluorinated solvents (e.g., FC-72) vs. organic phases to optimize FBS design .

- Catalyst Recovery: Test leaching rates via ICP-MS after liquid-liquid separation cycles.

- Thermodynamic Profiling: Calculate Gibbs free energy changes for phase transfer using calorimetry .

Advanced: What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

- Probit Analysis: Fit binary response data (e.g., LD₅₀ in zebrafish embryos) to sigmoidal curves .

- ANOVA with Post Hoc Tests: Compare toxicity across metabolites (e.g., phosphine oxides) using Tukey’s HSD .

- Bayesian Networks: Model synergistic effects with co-pollutants (e.g., heavy metals) .

Advanced: How do steric and electronic effects of this compound influence its performance in asymmetric catalysis?

Methodological Answer:

- Chiral HPLC: Separate enantiomers of catalytic products to quantify enantiomeric excess (ee) .

- Steric Maps: Generate Tolman cone angles from crystallographic data to correlate ligand bulk with reaction selectivity .

- DFT-D3 Calculations: Simulate non-covalent interactions (e.g., CH-π) in transition states to rationalize stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.